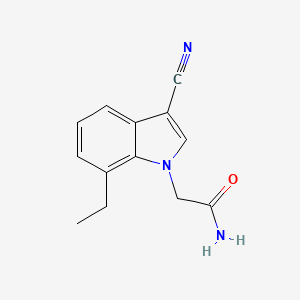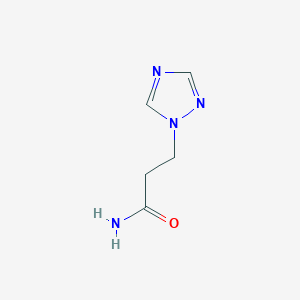
3-(1H-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring attached to a propanamide group, making it a valuable building block in medicinal chemistry and organic synthesis.
準備方法
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, N-guanidinosuccinimide can react with amines under microwave irradiation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
3-(1H-1,2,4-triazol-1-yl)propanamide has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These properties make it a promising candidate for the development of new therapeutic agents. Additionally, its antifungal and antibacterial activities have been explored for potential use in treating infections .
作用機序
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation. The compound’s interaction with lysine-specific demethylase 1 and acidic mammalian chitinase also contributes to its biological effects .
類似化合物との比較
3-(1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . While both compounds share a triazole ring, their functional groups and biological activities may differ. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been reported to possess potent inhibitory activities against various enzymes and pathogens . The unique structural features of this compound, such as its specific amide group, contribute to its distinct pharmacological profile.
特性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H8N4O/c6-5(10)1-2-9-4-7-3-8-9/h3-4H,1-2H2,(H2,6,10) |
InChIキー |
XWKHZZGMYLTPCR-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
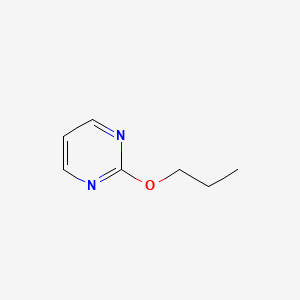
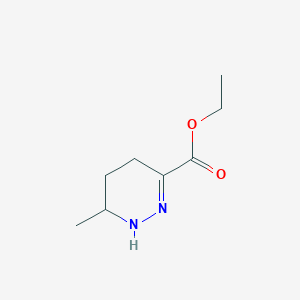

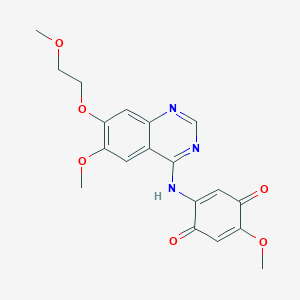
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
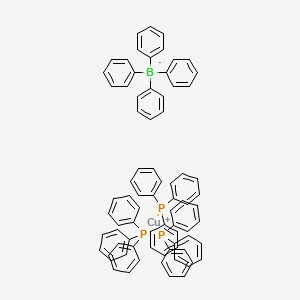
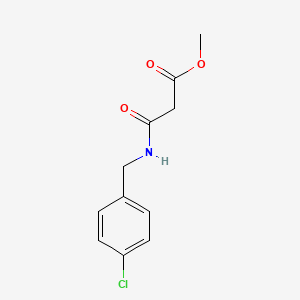
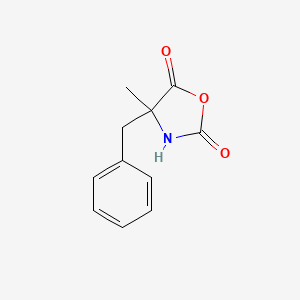
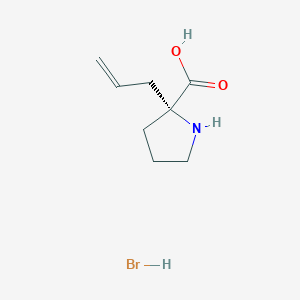
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
